molecular formula C5H5BrN2OS B3268370 3-bromo-N'-hydroxythiophene-2-carboximidamide CAS No. 478489-75-7

3-bromo-N'-hydroxythiophene-2-carboximidamide

Cat. No.: B3268370
CAS No.: 478489-75-7
M. Wt: 221.08 g/mol
InChI Key: JOOAAYILSZFVHN-UHFFFAOYSA-N
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Description

3-bromo-N’-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.08 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-bromo-N’-hydroxythiophene-2-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-hydroxythiophene-2-carboximidamide: A closely related compound with similar properties.

    2-thiophenecarboximidamide, 3-bromo-N-hydroxy-: Another similar compound with slight variations in its structure.

Uniqueness

3-bromo-N’-hydroxythiophene-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and hydroxy substituents make it particularly versatile for various chemical reactions and applications .

Biological Activity

3-Bromo-N'-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula C5_5H5_5BrN2_2OS and a molecular weight of 221.08 g/mol. This compound has garnered attention in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound features a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.

Key Reactions

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : May yield reduced forms of the compound.
  • Substitution : The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and protozoa.

Pathogen Activity Reference
Candida albicansInhibitory activity
Plasmodium falciparumPotential antimalarial agent
Leishmania donovaniPotential leishmaniasis treatment

Anticancer Activity

The compound has shown promising results in anticancer studies, targeting several cancer cell lines. For instance, it has been noted to inhibit cell proliferation in breast cancer cells with an IC50_{50} value indicating effective cytotoxicity.

Cell Line IC50_{50} Value (µM) Effect
MCF-7 (Breast Cancer)7-20Significant growth inhibition
HCT-116 (Colon Cancer)2.29High cytotoxic efficacy

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiourea, closely related to this compound, exhibited antibacterial activity against multiple strains, suggesting a similar potential for this compound .
  • Anticancer Mechanism : Research indicated that compounds with similar structures could inhibit angiogenesis and alter cancer cell signaling pathways, which might also apply to this compound.
  • Protozoan Infections : The compound's potential as an N-myristoyl transferase inhibitor suggests its applicability in treating diseases like malaria and leishmaniasis .

Properties

IUPAC Name

3-bromo-N'-hydroxythiophene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(7)8-9/h1-2,9H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOAAYILSZFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1Br)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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